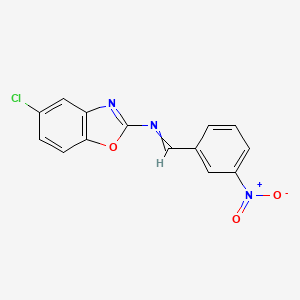
N-(5-Chloro-1,3-benzoxazol-2-yl)-1-(3-nitrophenyl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Chloro-1,3-benzoxazol-2-yl)-1-(3-nitrophenyl)methanimine is a synthetic organic compound that belongs to the class of benzoxazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-1,3-benzoxazol-2-yl)-1-(3-nitrophenyl)methanimine typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Formation of Methanimine: The methanimine linkage is formed by the condensation of the benzoxazole derivative with a nitro-substituted benzaldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Chloro-1,3-benzoxazol-2-yl)-1-(3-nitrophenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Condensation: The methanimine linkage can participate in condensation reactions with other carbonyl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), and bases (sodium hydroxide).
Condensation: Aldehydes or ketones, acidic or basic catalysts.
Major Products Formed
Reduction: Formation of N-(5-Chloro-1,3-benzoxazol-2-yl)-1-(3-aminophenyl)methanimine.
Substitution: Formation of various substituted benzoxazole derivatives.
Condensation: Formation of Schiff bases or other condensation products.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(5-Chloro-1,3-benzoxazol-2-yl)-1-(3-nitrophenyl)methanimine would depend on its specific biological target. Generally, benzoxazole derivatives can interact with various enzymes and receptors, modulating their activity. The presence of the nitro group may also contribute to the compound’s reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-Chloro-1,3-benzoxazol-2-yl)-1-phenylmethanimine: Lacks the nitro group, which may result in different reactivity and biological activity.
N-(5-Bromo-1,3-benzoxazol-2-yl)-1-(3-nitrophenyl)methanimine: The bromo group may impart different chemical properties compared to the chloro group.
N-(5-Chloro-1,3-benzoxazol-2-yl)-1-(4-nitrophenyl)methanimine: The position of the nitro group on the phenyl ring may affect the compound’s reactivity and biological activity.
Uniqueness
N-(5-Chloro-1,3-benzoxazol-2-yl)-1-(3-nitrophenyl)methanimine is unique due to the specific combination of functional groups and their positions on the benzoxazole and phenyl rings. This unique structure may result in distinct chemical reactivity and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
114424-80-5 |
|---|---|
Formule moléculaire |
C14H8ClN3O3 |
Poids moléculaire |
301.68 g/mol |
Nom IUPAC |
N-(5-chloro-1,3-benzoxazol-2-yl)-1-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H8ClN3O3/c15-10-4-5-13-12(7-10)17-14(21-13)16-8-9-2-1-3-11(6-9)18(19)20/h1-8H |
Clé InChI |
CGOUTXROBYPCSU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=NC3=C(O2)C=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



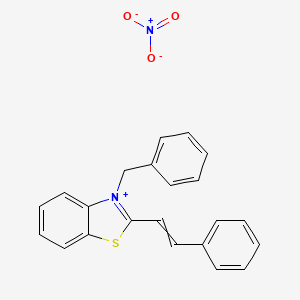
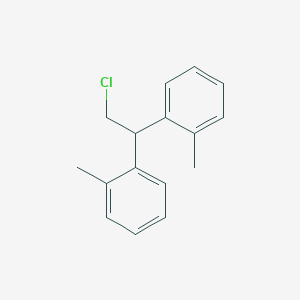
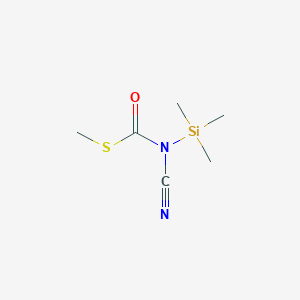
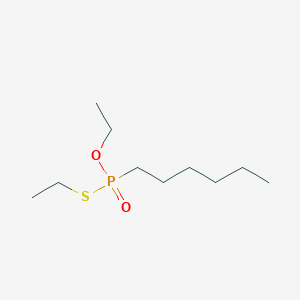

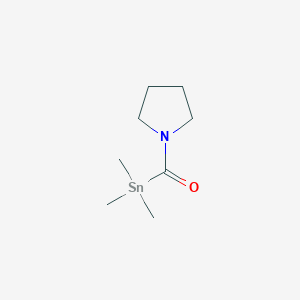

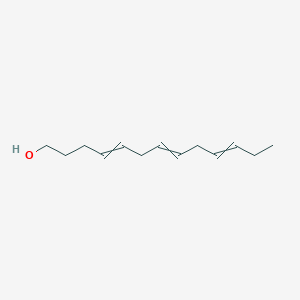
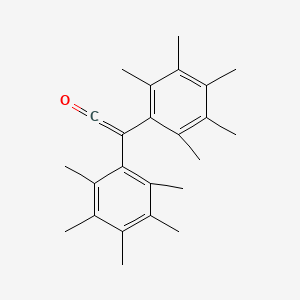
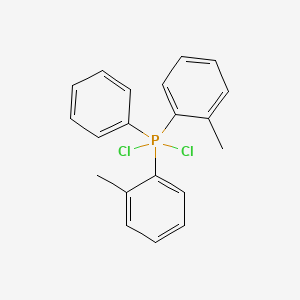
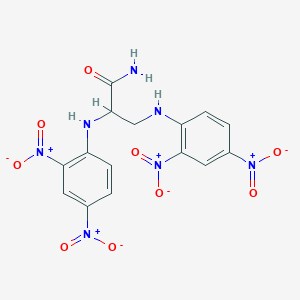
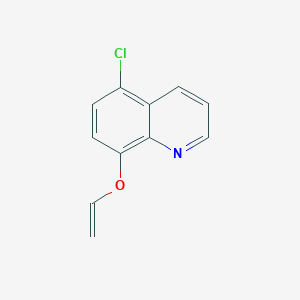
![4,4'-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one)](/img/structure/B14313008.png)
